N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are extensively utilized in medicinal chemistry due to their significant role in the development of compounds for treating human diseases. The pyrrolidine ring, a five-membered nitrogen heterocycle, is valued for its ability to efficiently explore pharmacophore space because of its sp^3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity. The review by Li Petri et al. (2021) delves into bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their importance in drug discovery for various therapeutic areas. The study emphasizes the versatility of pyrrolidine scaffolds in synthesizing biologically active compounds, including their involvement in the synthesis of novel compounds with select target activity (Li Petri et al., 2021).
Synthetic Pathways and Biological Activity
Enaminoketones and enaminonitriles, closely related to pyrrolidine derivatives, serve as versatile building blocks for synthesizing a variety of heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. The review by Negri, Kascheres, and Kascheres (2004) discusses the synthetic versatility of enaminones and their application in generating biologically significant heterocycles, underlining the broad interest in cyclic β-enaminoesters as intermediates for natural product synthesis and heterocyclic compound development. This highlights the broader chemical space and synthetic utility of pyrrolidine-related structures in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, offering pathways to asymmetric synthesis of N-heterocycles, including pyrrolidines. The work by Philip et al. (2020) on tert-butanesulfinamide demonstrates its extensive use in mediating asymmetric synthesis of N-heterocycles via sulfinimines, underscoring the critical role of such methodologies in accessing structurally diverse and therapeutically relevant compounds (Philip et al., 2020).
Future Directions
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-3-8-13(16)14-9-4-5-10-15-11-6-7-12-15/h2H,1,3,6-12H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFOQWQPEULADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC#CCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.